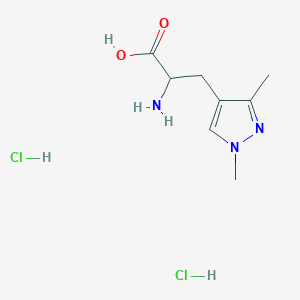
2-chloro-N-(2-ethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethoxybenzyl)acetamide is a chemical compound with a molecular formula of C11H14ClNO2 . It contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, an ether group, and a secondary amide group . The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds .Scientific Research Applications
Metabolism in Human and Animal Models
- Chloroacetamide Herbicides Metabolism : Studies on chloroacetamide herbicides, which include compounds structurally related to 2-chloro-N-(2-ethoxybenzyl)acetamide, have shown their metabolism in human and rat liver microsomes. These herbicides undergo a complex metabolic activation pathway involving the formation of DNA-reactive compounds and subsequent carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact and Soil Interaction
Herbicides in the Hydrologic System : Research on acetochlor, a compound similar to this compound, has documented its presence in rain and stream samples, indicating its environmental impact and mobility in the hydrologic system of agricultural areas (Kolpin, Nations, Goolsby, & Thurman, 1996).
Adsorption and Mobility in Soil : The adsorption and mobility of chloroacetamide herbicides like alachlor and metolachlor in soil have been studied, demonstrating a correlation with soil properties. These findings are significant for understanding the behavior of similar compounds like this compound in agricultural settings (Peter & Weber, 1985).
Biodegradation and Environmental Remediation
- N-Deethoxymethylation of Acetochlor : A study on the biodegradation of acetochlor, a related compound, has identified the key step of N-deethoxymethylation catalyzed by a multicomponent enzyme system. This research is relevant to understanding the environmental remediation of similar chloroacetamide herbicides (Wang et al., 2015).
Molecular Structures and Interactions
- Crystal Structure Analysis : Studies have been conducted on the crystal and molecular structures of derivatives of chloroacetamides, providing insights into their chemical conformation and interactions, which are crucial for understanding the behavior of this compound (Hajjem, Kallel, Svoboda, & Baccar, 1993).
Anticancer Activity
- Anticancer Potential of Derivatives : Research on 2-chloro-N,N-diphenylacetamide derivatives has shown potential in anticancer activities. These findings could provide a basis for exploring the medical applications of structurally similar compounds (Karaburun et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[(2-ethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCJSJVZLWDOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)





![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)


